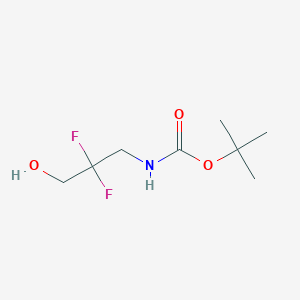![molecular formula C19H22N4O2 B2527529 2-(Azepan-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-on CAS No. 946338-99-4](/img/structure/B2527529.png)
2-(Azepan-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Die Verbindung „2-(Azepan-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-on“ hat sich in der Krebstherapie als vielversprechend erwiesen. Es wurde festgestellt, dass sie die Proliferation von Brustkrebszellen vom Typ 4T1 hemmt und Apoptose induziert . Darüber hinaus hemmte sie die Migration und Invasion von 4T1-Zellen signifikant . Dies deutet darauf hin, dass sie ein vielversprechender Leitstoff für die Entwicklung neuer Krebstherapeutika sein könnte .
Inhibitoren des Fibroblastenwachstumsfaktorrezeptors
Es wurde auch berichtet, dass diese Verbindung eine starke Aktivität gegen Fibroblastenwachstumsfaktorrezeptoren (FGFR1, 2 und 3) aufweist . Eine abnormale Aktivierung von FGFR-Signalwegen ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden . Daher ist die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie .
Synthese nicht-verschmolzener N-Aryl-Azepane
Die Verbindung „5-(Azepan-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-on“ wurde bei der Synthese von nicht-verschmolzenen N-Aryl-Azepan-Derivaten verwendet . Diese Derivate wurden in der synthetischen Chemie als wichtige Zwischenprodukte verwendet .
Entwicklung pharmazeutisch relevanter Verbindungen
Die aus der Synthese nicht-verschmolzener N-Aryl-Azepan-Derivate resultierenden Produkte können leicht in eine Reihe von hochfunktionalisierten Azepanen umgewandelt werden . Dieses Protokoll hat sich als wertvoll bei der formalen Synthese eines pharmazeutisch relevanten Proheptazin-Derivats erwiesen .
Inhibitoren, Antidiabetika, Antikrebsmittel und DNA-Bindungsmittel
Azepan-Derivate, die Teil der Struktur von „5-(Azepan-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-on“ sind, wurden in der Biologie als neuartige Inhibitoren, Antidiabetika, Antikrebsmittel und DNA-Bindungsmittel verwendet .
Arzneimittelforschung
Stickstoffhaltige Heterocyclen, wie sie in diesen Verbindungen vorkommen, haben einen signifikanten Einfluss auf den Prozess der Entdeckung neuer Strukturen für pharmazeutische Anwendungen . Sie werden in der Natur und in metabolischen Systemen, die für Lebewesen lebenswichtig sind, umfassend beobachtet .
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-8-16-20-17-14(18(24)23(16)12-13)11-15(21(17)2)19(25)22-9-5-3-4-6-10-22/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNBDDFQPMXUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCCCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2527446.png)
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile](/img/structure/B2527457.png)
![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)





![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)

